molecular formula C25H22N4O2S B2797709 3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 403728-41-6

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Katalognummer: B2797709
CAS-Nummer: 403728-41-6
Molekulargewicht: 442.54
InChI-Schlüssel: KPGWTYKIINZLAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H22N4O2S and its molecular weight is 442.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel compound that integrates a quinazolinone core with a phenylpiperazine moiety. This unique structure suggests diverse biological activities, particularly in neuropharmacology and potential therapeutic applications against various diseases.

Chemical Structure and Properties

The compound features:

  • Quinazolinone Core : Known for its wide range of biological activities including anticancer and antimicrobial properties.
  • Sulfanylidene Group : Enhances chemical reactivity, potentially influencing pharmacological properties.
  • Phenylpiperazine Moiety : Associated with interactions in neurotransmitter systems, specifically serotonin and dopamine receptors.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. The presence of the sulfanylidene group may enhance its efficacy against various bacterial strains. Comparative studies have shown that similar compounds with piperazine derivatives often display enhanced activity against Mycobacterium tuberculosis and other pathogens.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrate its ability to inhibit the growth of human liver hepatocellular carcinoma (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Study on HepG2 Cells :
    • Objective : Evaluate the cytotoxic effects on HepG2 cells.
    • Method : MTT assay to assess cell viability.
    • Results : The compound showed a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
  • Antimycobacterial Activity :
    • Objective : Test against Mycobacterium tuberculosis.
    • Method : Minimum inhibitory concentration (MIC) assays.
    • Results : The compound exhibited an MIC of 6.5 µM against M. tuberculosis, suggesting strong antimycobacterial properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Activity
Quinazolinone CoreAnticancer, Antimicrobial
Sulfanylidene GroupEnhanced reactivity
PhenylpiperazineNeurotransmitter interaction

The proposed mechanism involves:

  • Receptor Binding : Interaction with serotonin and dopamine receptors may mediate neuropharmacological effects.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancerous cells.

Eigenschaften

IUPAC Name

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c30-23(28-16-14-27(15-17-28)19-6-2-1-3-7-19)18-10-12-20(13-11-18)29-24(31)21-8-4-5-9-22(21)26-25(29)32/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUBHFDZPORHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.